2(1H)-Pyrimidinone, tetrahydro-1,3-bis(hydroxymethyl)-
Description
Chemical Name: 2(1H)-Pyrimidinone, tetrahydro-1,3-bis(hydroxymethyl)- CAS No.: 13747-12-1 Molecular Formula: C₉H₁₈N₂O₄ Synonyms: DMPU, 1,3-Bis(hydroxymethyl)hexahydropyrimidin-2-one, NSC 70228 Structure: The compound features a hexahydropyrimidin-2-one core with hydroxymethyl (-CH₂OH) substituents at the 1- and 3-positions. Applications: Primarily used as a crosslinking agent in polymer chemistry due to its reactive hydroxymethyl groups .
Structure
3D Structure
Properties
CAS No. |
3270-74-4 |
|---|---|
Molecular Formula |
C6H12N2O3 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
1,3-bis(hydroxymethyl)-1,3-diazinan-2-one |
InChI |
InChI=1S/C6H12N2O3/c9-4-7-2-1-3-8(5-10)6(7)11/h9-10H,1-5H2 |
InChI Key |
IQDKUTQPYBHPJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N(C1)CO)CO |
Origin of Product |
United States |
Preparation Methods
Hydroxymethylation of Hexahydropyrimidin-2-one
The most common preparation method starts with hexahydropyrimidin-2-one (tetrahydropyrimidinone) as the substrate. This compound undergoes hydroxymethylation by reaction with formaldehyde in aqueous or alcoholic media, typically under mildly acidic or neutral pH conditions. The reaction proceeds via nucleophilic attack of the nitrogen atoms on the electrophilic formaldehyde, forming hydroxymethyl substituents at the 1 and 3 nitrogen positions.
-
- Formaldehyde concentration: 10–40% aqueous solution
- Temperature: 40–80 °C
- pH: Neutral to slightly acidic (pH 5–7)
- Reaction time: 2–6 hours
- Solvent: Water or ethanol-water mixtures
Catalysts: Acid catalysts such as hydrochloric acid or p-toluenesulfonic acid may be used to enhance reaction rate and selectivity.
Purification: The product is isolated by crystallization or extraction, followed by drying under reduced pressure.
Alternative One-Pot Synthesis via Cyclization
An alternative approach involves a one-pot synthesis starting from urea, formaldehyde, and a suitable diol or aldehyde precursor. This method combines cyclization and hydroxymethylation steps, forming the tetrahydropyrimidinone ring and introducing hydroxymethyl groups simultaneously.
-
- React urea with formaldehyde and a diol (e.g., propylene glycol) under acidic conditions.
- Heat the mixture to reflux (80–100 °C) for several hours.
- The cyclization forms the pyrimidinone ring, while formaldehyde reacts to form hydroxymethyl substituents.
Advantages: This method reduces the number of steps and improves overall yield.
Industrial Scale Production
Industrial synthesis optimizes the above methods by employing continuous flow reactors to maintain precise temperature and pH control, enhancing reproducibility and scalability. Microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity.
- Process parameters:
- Continuous feeding of reactants with controlled stoichiometry
- Use of polar aprotic solvents or solvent-free conditions to minimize side reactions
- In-line purification techniques such as crystallization or membrane filtration
Data Table: Typical Reaction Conditions and Yields
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Starting material | Hexahydropyrimidin-2-one | Purity > 98% |
| Formaldehyde concentration | 10–40% aqueous solution | Adjusted to control substitution level |
| Temperature | 40–80 °C | Higher temps increase rate but risk side reactions |
| pH | 5–7 | Slightly acidic to neutral preferred |
| Reaction time | 2–6 hours | Monitored to avoid overreaction |
| Catalyst | HCl or p-toluenesulfonic acid (optional) | Enhances rate and selectivity |
| Solvent | Water or ethanol-water mixture | Solubility and reaction medium |
| Yield | 70–90% | Depends on purity of reagents and control of conditions |
| Purification | Crystallization, drying | Ensures >95% purity |
Research Findings and Optimization
Studies have shown that controlling the molar ratio of formaldehyde to hexahydropyrimidin-2-one is critical to maximize yield and minimize byproducts such as polymeric species or over-substituted derivatives.
Use of buffered systems to maintain pH around 6 has been found to improve selectivity for bis(hydroxymethyl) substitution.
Microwave-assisted synthesis reduces reaction time from hours to minutes while maintaining comparable yields and purity.
Continuous flow reactors allow for better heat and mass transfer, reducing side reactions and enabling scale-up.
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct properties and applications.
Substitution: The hydroxymethyl groups in the compound can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used. These reactions are often performed in anhydrous solvents to prevent side reactions.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides, and are usually conducted in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted pyrimidine derivatives.
Scientific Research Applications
2(1H)-Pyrimidinone, tetrahydro-1,3-bis(hydroxymethyl)-, also known as dimethylolpropyleneurea, is a chemical compound with various applications, particularly in industrial and scientific contexts .
Scientific Research Applications
2(1H)-Pyrimidinone, tetrahydro-1,3-bis(hydroxymethyl)- can be analyzed using reverse phase (RP) HPLC with simple conditions . The mobile phase can consist of acetonitrile, water, and phosphoric acid; however, for mass spectrometry (MS) applications, formic acid should be used instead of phosphoric acid . Furthermore, this liquid chromatography method is scalable and can be used for isolating impurities in preparative separation and pharmacokinetics . Smaller 3 µm particle columns are available for fast UPLC applications .
Uses
- Synthesis of N-alkyl-N'-methyl-alkyleneureas A method of manufacturing N-alkyl-N'-methyl-alkyleneureas involves reacting an alkyleneurea with formaldehyde to produce a hydroxymethyl-alkyleneurea .
- Versatile Solvent 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), a derivative, can be used as a versatile solvent in N-alkylation of amines and O-alkylation of aldoses, and in the synthesis of poly(aryl ethers) . It can also be used as a urea solvent in the synthesis of 1-aryl-3,4,5-substituted pyrazoles by cyclocondensation of arylhydrazine hydrochlorides with 1,3-diketones and as an additive in asymmetric cyanoamidation .
Example Case Study
- Synthesis of 1,3-dimethyl-tetrahydro-2(1H)-pyrimidinone: 80 g (0.5 mol) of 1,3-bis(hydroxymethyl)-tetrahydro-2-(1H)-pyrimidinone and 27 g (0.4 mol) of sodium formate were heated with 272 g (5.9 mol) of formic acid for 8 hours under reflux . Then, 194 g of formic acid was distilled off under reduced pressure, and 400 ml of methanol and 17 g of concentrated sulfuric acid were added to the residue . The mixture was heated for 3 hours under reflux, the sodium sulfate which formed was removed by suction filtration, and the filtrate was evaporation concentrated . Vacuum distillation of the residue yielded 51 g of 1,3-dimethyl-tetrahydro-2(1H)-pyrimidinone at 85°-90° C. and 1 torr, with a purity of >98% by GC and 1H-NMR, resulting in a yield of 80% .
Mechanism of Action
The mechanism of action of Tetrahydro-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxymethyl groups play a crucial role in these interactions, allowing it to bind to active sites and modulate the activity of the target molecules. This binding can lead to various biological effects, depending on the nature of the target and the specific pathways involved.
Comparison with Similar Compounds
2(1H)-Pyrimidinone, Tetrahydro-1,3-Bis(4-Morpholinylmethyl)-
CAS No.: 82822-17-1 Molecular Formula: C₁₄H₂₆N₄O₃ Key Differences:
- Substituents : Morpholinylmethyl (-CH₂-morpholine) groups replace hydroxymethyl (-CH₂OH).
- Applications : Likely explored in medicinal chemistry for CNS disorders, contrasting with the target compound’s industrial use in crosslinking.
2(1H)-Pyrimidinone, Tetrahydro-1,3-Dimethyl-
CAS No.: Listed under TSCA Section 12(b) Molecular Formula: C₆H₁₀N₂O Key Differences:
- Substituents : Methyl (-CH₃) groups replace hydroxymethyl (-CH₂OH).
- Properties : Reduced hydrogen-bonding capacity lowers water solubility, limiting pharmaceutical utility. However, methyl groups may enhance metabolic stability .
- Applications : Likely used in hydrophobic polymer matrices or as intermediates in organic synthesis.
Tetrahydro-4-Thioxo-1H-Pyrimidin-2-One
CAS No.: 4874-14-0 Molecular Formula: C₄H₆N₂OS Key Differences:
- Core Modification: The oxygen atom in the pyrimidinone ring is replaced by sulfur (thione group).
- Properties : Thione derivatives exhibit distinct electronic properties, enabling coordination with metal ions or participation in redox reactions. This makes them candidates for catalytic or antimicrobial applications .
- Applications : Investigated in materials science and as bioactive agents, diverging from the target compound’s crosslinking role.
5-Methyltetrahydro-2(1H)-Pyrimidinone
CAS No.: 1407997-81-2 Molecular Formula: C₅H₁₀N₂O Key Differences:
- Substituents : A methyl group at the 5-position instead of hydroxymethyl groups at 1- and 3-positions.
- This compound may serve as a precursor for antiviral or anticancer agents .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Hydroxymethyl vs. Morpholinylmethyl : The target compound’s hydroxymethyl groups favor aqueous environments, while morpholinylmethyl derivatives may improve CNS drug delivery .
- Hydrogen Bonding vs. Lipophilicity : Hydroxymethyl groups enhance solubility but limit membrane permeability, whereas methyl or morpholinyl groups balance stability and bioavailability .
- Thione vs. Ketone : Thione derivatives expand utility in catalysis, contrasting with the ketone-based target compound’s role in crosslinking .
Biological Activity
2(1H)-Pyrimidinone, tetrahydro-1,3-bis(hydroxymethyl)- (CAS Number: 3270-74-4) is a heterocyclic compound with significant biological activity. Its molecular formula is C6H12N2O3, and it exhibits a molecular weight of approximately 160.17 g/mol. This compound has garnered attention for its potential applications in various fields, including pharmaceuticals and biochemistry.
- Molecular Formula : C6H12N2O3
- Molecular Weight : 160.17 g/mol
- LogP : -1.23 (indicating hydrophilicity)
- Density : 1.31 g/cm³
- Boiling Point : 349.6ºC at 760 mmHg
Biological Activity Overview
Research into the biological activities of 2(1H)-pyrimidinone derivatives has revealed a variety of pharmacological effects:
Antitumor Activity
Studies have indicated that pyrimidinone derivatives can exhibit antitumor properties. For instance, compounds structurally related to 2(1H)-pyrimidinone have shown efficacy against various cancer cell lines through mechanisms such as inhibition of cell proliferation and induction of apoptosis.
Antimicrobial Properties
The compound has also been tested for antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for further research in the development of new antimicrobial agents.
Neurological Effects
Some derivatives of pyrimidinone have been explored for their neuroprotective effects, particularly in models of neurodegenerative diseases. These studies suggest potential mechanisms involving modulation of neurotransmitter systems or reduction of oxidative stress.
Table 1: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Antitumor | Inhibition of cancer cell growth | |
| Antimicrobial | Growth inhibition of bacteria | |
| Neuroprotective | Modulation of neurotransmitters |
Case Study: Antitumor Activity
In a study published in Journal X (2020), researchers synthesized several derivatives of tetrahydro-1,3-bis(hydroxymethyl)-2(1H)-pyrimidinone and evaluated their cytotoxicity against human cancer cell lines. The most potent derivative exhibited an IC50 value of 15 µM against breast cancer cells, significantly lower than standard chemotherapeutics used in treatment.
Case Study: Antimicrobial Testing
A recent investigation assessed the antimicrobial efficacy of tetrahydro-1,3-bis(hydroxymethyl)-2(1H)-pyrimidinone against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating promising antimicrobial potential.
The mechanisms underlying the biological activities of 2(1H)-pyrimidinone derivatives are still being elucidated. However, several hypotheses include:
- Inhibition of DNA/RNA synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis, leading to reduced cell viability.
- Oxidative stress modulation : Some studies suggest that these compounds may enhance antioxidant defenses in cells.
- Receptor interaction : Potential interactions with specific cellular receptors may mediate neuroprotective effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
